Superior Anti-inflammatory Activity: TNF-α Inhibition in LPS-Stimulated THP-1 Cells
Glucobrassicin (GB) exhibits higher anti-inflammatory activity than other synthetic indolyl glucosinolates, as determined by inhibition of TNF-α secretion in LPS-stimulated THP-1 cells. In a direct comparative study, GB demonstrated significantly greater TNF-α inhibition than 4-methoxyglucobrassicin (MGB) and neoglucobrassicin (NGB) at equivalent test concentrations [1]. While the study established the rank order of activity (GB > MGB ≈ NGB), exact IC50 values were not reported in the primary publication abstract. The observed superiority of GB over its methoxylated and N-methoxylated analogs indicates that the unsubstituted indole moiety is critical for maximal anti-inflammatory efficacy in this cellular model.
| Evidence Dimension | Inhibition of TNF-α secretion |
|---|---|
| Target Compound Data | Glucobrassicin exhibited higher activity than other synthetic indolyl GLs |
| Comparator Or Baseline | 4-methoxyglucobrassicin (MGB) and neoglucobrassicin (NGB) at equivalent concentrations |
| Quantified Difference | GB > MGB ≈ NGB (rank order established; exact IC50 not reported) |
| Conditions | LPS-stimulated THP-1 human monocytic cells |
Why This Matters
This direct comparative evidence establishes glucobrassicin as the most potent anti-inflammatory indole glucosinolate among its closest structural analogs, making it the preferred reference standard for structure-activity relationship studies and the optimal choice for experiments requiring maximal TNF-α inhibition.
- [1] Vo QV, Trenerry C, Rochfort S, Wadeson J, Leyton C, Hughes AB. Synthesis and anti-inflammatory activity of indole glucosinolates. Bioorganic & Medicinal Chemistry. 2014;22(2):856-864. View Source
